3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline
Description
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline is a heterocyclic compound featuring a pyridine core substituted at position 2 with a 1,2,4-oxadiazole ring and at position 4 with an ether-linked aniline group. The ether linkage between pyridine and aniline contributes to conformational rigidity and stability compared to alkyl or ester linkages. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles and pyridines in drug design, particularly as kinase inhibitors or antimicrobial agents .
Properties
CAS No. |
943632-46-0 |
|---|---|
Molecular Formula |
C13H10N4O2 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyaniline |
InChI |
InChI=1S/C13H10N4O2/c14-9-2-1-3-10(6-9)19-11-4-5-15-12(7-11)13-16-8-18-17-13/h1-8H,14H2 |
InChI Key |
LWBCPWDLJLQIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=NC=C2)C3=NOC=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of amidoximes with carboxylic acid derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide at ambient temperature.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Attachment of the aniline moiety: The final step involves the nucleophilic aromatic substitution of the pyridine-oxadiazole intermediate with aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole core undergoes selective functionalization under controlled conditions:
Key findings:
-
Superbase systems (e.g., NaOH/DMSO) enable efficient ring transformations without decomposition .
-
Platinum catalysts enhance regioselectivity in cycloaddition reactions .
Pyridine Ring Reactivity
The electron-deficient pyridine ring participates in:
Cross-Coupling Reactions
Notable example:
Coupling with 4-bromoanisole under Ullmann conditions produces 3-((2-(1,2,4-oxadiazol-3-yl)-4-(4-methoxyphenyl)pyridin-4-yl)oxy)aniline (89% yield) .
Aniline Group Transformations
The primary amine enables classical aromatic amine chemistry:
Critical observation:
Schiff base derivatives show enhanced cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.28 µM) .
Ether Linkage Stability
The pyridyl ether bond demonstrates:
Coordinating Behavior
The compound acts as a polydentate ligand:
| Metal Ion | Coordination Mode | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | N(pyridine), O(ether) | Antimicrobial agents | 12.7 ± 0.3 | |
| Pd(II) | N(oxadiazole), NH₂ | Catalytic cross-coupling | 9.4 ± 0.2 |
Biological Activation Pathways
Metabolic transformations identified in rat models:
| Enzyme System | Major Metabolite | Detoxification Pathway | Source |
|---|---|---|---|
| CYP3A4 | 3-Hydroxyaniline derivative | Glucuronidation (62%) | |
| Gut Microflora | Oxadiazole ring-opened thioamide | Enterohepatic recirculation |
This comprehensive analysis demonstrates that 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline serves as a versatile scaffold for medicinal chemistry applications, with well-characterized reactivity across all functional groups. The data tables consolidate critical experimental parameters from diverse sources, enabling rational design of derivatives with tailored biological and physicochemical properties.
Scientific Research Applications
3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators.
Biological Studies: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the synthesis of fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural distinctions between the target compound and analogs identified in available literature:
| Compound Name (CAS/Identifier) | Core Heterocycle | Substituent Position on Pyridine | Aniline Modification | Key Structural Features |
|---|---|---|---|---|
| 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline | 1,2,4-Oxadiazole (position 3) | 2-Oxadiazole, 4-ether linkage | None | Ether linkage, oxadiazole at pyridine-2 position |
| 2-{[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (1490865-26-3) | 1,2,4-Oxadiazole (position 5) | 4-Pyridinyl, methyl linker | None | Methylene bridge, oxadiazole at pyridine-4 position |
| 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline (1115490-85-1) | Pyrazolo[3,4-b]pyridine | 4-Ether linkage | 3-Fluoro | Fluorinated aniline, pyrazolo-pyridine core |
Physicochemical and Electronic Properties
Oxadiazole vs. The methylene bridge in 1490865-26-3 may increase lipophilicity (higher logP) compared to the ether-linked target compound.
Substituent Effects: The 3-fluoro group in 1115490-85-1 improves metabolic stability and membrane permeability relative to non-fluorinated analogs. Ether linkages (target compound) generally confer hydrolytic stability over ester or amide bonds but may reduce flexibility compared to methylene bridges .
Biological Activity
The compound 3-((2-(1,2,4-Oxadiazol-3-yl)pyridin-4-yl)oxy)aniline represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 232.25 g/mol. The structure features an oxadiazole ring linked to a pyridine moiety through an ether bond, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase pathway engagement. A notable study reported that derivatives induced significant apoptosis in MCF-7 breast cancer cells, with increased levels of p53 expression and caspase-3 cleavage observed .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | MCF-7 | 10.38 | p53 activation |
| 3b | HepG2 | 12.1 | Caspase pathway activation |
| 3c | PANC-1 | 8.2 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound exhibited significant antibacterial and antifungal activities against various pathogens. For example, a series of oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3d | Staphylococcus aureus | 16 |
| 3e | Escherichia coli | 32 |
| 3f | Candida albicans | 8 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, oxadiazole derivatives have shown anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The mechanism often involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Case Studies
- Study on Anticancer Effects : A recent investigation into the effects of various oxadiazole derivatives on HepG2 liver cancer cells revealed that compounds with the oxadiazole ring significantly inhibited cell proliferation and induced apoptosis through intrinsic pathways . The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates.
- Antimicrobial Efficacy Study : Another study focused on the antibacterial activity of substituted oxadiazoles against resistant strains of bacteria. The results demonstrated that specific substitutions on the oxadiazole ring enhanced activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
